(S)-4-Bromostyrene oxide

Description

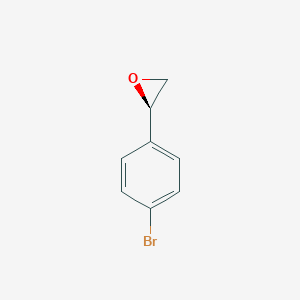

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-bromophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNINSLOEPXEZOZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62566-68-1, 148684-05-3 | |

| Record name | (2R)-2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-4-Bromostyrene Oxide: A Comprehensive Technical Guide for Advanced Research and Development

(S)-4-Bromostyrene oxide is a chiral epoxide that serves as a critical tool in toxicological studies and as a versatile building block in stereoselective synthesis. This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, with the IUPAC name (2S)-2-(4-bromophenyl)oxirane, is a solid at room temperature. Its core physical and chemical properties are summarized in the table below. The presence of a bromine atom is a key feature, influencing its reactivity and providing a handle for further chemical modifications. The chiral epoxide ring is the primary site of reactivity, making it susceptible to nucleophilic attack.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| CAS Number | 148684-05-3 | [1] |

| Appearance | White to yellow low melting mass or crystals | |

| Melting Point | 26-29 °C | |

| Boiling Point | 91-93 °C at 2 mmHg | |

| Density | 1.5 g/cm³ (estimate) | |

| Solubility | Insoluble in water |

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectroscopic data based on predictive models and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the epoxide ring. The chemical shifts are influenced by the bromine atom and the strained oxirane ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to epoxide) | ~7.2-7.3 | d |

| Aromatic (meta to epoxide) | ~7.4-7.5 | d |

| Epoxide CH | ~3.8-3.9 | dd |

| Epoxide CH₂ | ~3.1-3.2 | dd |

| Epoxide CH₂ | ~2.7-2.8 | dd |

Predicted data based on general values for styrene oxides and the precursor 4-bromostyrene.[1]

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two carbons of the epoxide ring. The carbon attached to the bromine atom will have a characteristic chemical shift.[1]

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~122-123 |

| Aromatic CH (ortho to epoxide) | ~127-128 |

| Aromatic CH (meta to epoxide) | ~131-132 |

| Aromatic C (ipso to epoxide) | ~137-138 |

| Epoxide CH | ~52-53 |

| Epoxide CH₂ | ~51-52 |

Predicted data based on general values for styrene oxides and the precursor 4-bromostyrene.[1]

Mass Spectrometry (MS)

The mass spectrum of 4-bromostyrene oxide is characterized by the presence of a molecular ion peak (M⁺). A key feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity at m/z 198 and 200.[1] The fragmentation pattern can provide further structural information.[1]

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Significance |

| [M]⁺ | 198 | 200 | Molecular Ion |

| [M-CHO]⁺ | 169 | 171 | Loss of formyl radical |

| [C₇H₆Br]⁺ | 170 | 172 | Bromotropylium ion |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-O stretching of the epoxide ring.

Synthesis of this compound

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric epoxidation of 4-bromostyrene. The Jacobsen-Katsuki epoxidation is a powerful method for this transformation, utilizing a chiral manganese-salen complex as the catalyst.[2][3]

Caption: Asymmetric epoxidation of 4-bromostyrene to this compound.

Experimental Protocol: Asymmetric Epoxidation of 4-Bromostyrene

This protocol is adapted from the Jacobsen-Katsuki epoxidation of unfunctionalized olefins.

Materials:

-

4-Bromostyrene

-

(S,S)-Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Dichloromethane (CH₂Cl₂)

-

Buffer solution (e.g., phosphate buffer, pH 11.3)

-

4-Phenylpyridine N-oxide (optional, as a co-catalyst)

Procedure:

-

To a solution of 4-bromostyrene in dichloromethane, add the (S,S)-Jacobsen's catalyst (typically 1-5 mol%).

-

If using, add the 4-phenylpyridine N-oxide co-catalyst.

-

Cool the mixture to 0 °C.

-

Add the buffered sodium hypochlorite solution dropwise with vigorous stirring.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The high ring strain of the epoxide makes this compound a versatile intermediate for the synthesis of various chiral compounds. The primary mode of reactivity is the nucleophilic ring-opening of the epoxide.

Caption: Nucleophilic ring-opening of this compound.

Regioselectivity of Ring-Opening

Under acidic conditions, the nucleophile preferentially attacks the more substituted benzylic carbon due to the stabilization of the partial positive charge in the transition state. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon.

Experimental Protocol: Acid-Catalyzed Ring-Opening with Methanol

This protocol is a general procedure for the acid-catalyzed methanolysis of styrene oxides.[4][5][6][7]

Materials:

-

This compound

-

Methanol (MeOH)

-

A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in methanol.

-

Add a catalytic amount of the acid.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by chromatography.

Applications in Toxicology and Drug Development

This compound is a key compound in the study of the toxicology of styrene and its halogenated derivatives.[1] It is the active metabolite formed by cytochrome P450 enzymes that exerts cytotoxic effects.[1] This is due to its electrophilic nature, which leads to the depletion of cellular nucleophiles like glutathione and the formation of adducts with proteins.[1]

In the realm of drug development, this compound serves as a valuable chiral building block.[][9][10] For instance, it is a precursor in the synthesis of (S)-1-(4-bromophenyl)-2-(isopropylamino)ethanol, an advanced intermediate for various beta-blockers.[1] This synthesis involves the direct aminolysis of the epoxide with isopropylamine.[1] The bromine atom on the aromatic ring can then be used for further structural modifications through cross-coupling reactions.[1]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is a flammable liquid and is harmful if swallowed. It is also suspected of causing genetic defects. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.

References

-

PubChem. 4-Bromostyrene. National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. An analysis of the 1H- and 13C-NMR spectra of poly(3-bromostyrene). Available at: [Link].

-

SciSpace. Asymmetric bio-epoxidation catalyzed with the styrene monooxygenase from Pseudomonas sp. LQ26. Available at: [Link].

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link].

-

Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. Available at: [Link].

-

ResearchGate. Catalytic results for the styrene oxide ring opening by methanol. Available at: [Link].

-

YouTube. Gilman Reagent & Organocuprates. Available at: [Link].

-

ResearchGate. Infrared spectra: (a) ATR 4-bromostyrene liquid precursor, (b) ATR... Available at: [Link].

-

ResearchGate. Mechanism proposed for the asymmetric epoxidation of styrene (olefins)... Available at: [Link].

-

Wipf Group. 9. Jacobsen-Katsuki Epoxidations. Available at: [Link].

-

TU Delft Research Portal. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Available at: [Link].

-

Supporting Information. 4. Available at: [Link].

-

Green Chemistry (RSC Publishing). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Available at: [Link].

-

Chemsrc. 4-Bromostyrene. Available at: [Link].

-

International Journal of Trend in Scientific Research and Development. Study on Oxirane Cleavage (Oxirane Ring Opening) of Epoxidized Cardanol by Methanol and Characterization of Polyols. Available at: [Link].

-

Clemson OPEN. "ORGANOCUPRATE MEDIATED SYNTHESES OF O, AND N-HETEROCYCLES". Available at: [Link].

-

Grokipedia. Jacobsen epoxidation. Available at: [Link].

-

OpenOChem Learn. Jacobsen epoxidation. Available at: [Link].

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link].

-

YouTube. mass spectrum & fragmentation of 1-bromobutane. Available at: [Link].

-

Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link].

-

ResearchGate. (a) Time-variable conversion of the ring opening of styrene oxide with... Available at: [Link].

-

Catalysis Science & Technology (RSC Publishing). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Available at: [Link].

-

ResearchGate. Epoxide ring opening using methanol. Available at: [Link].

-

PubMed. Synthesizing Chiral Drug Intermediates by Biocatalysis. Available at: [Link].

-

YouTube. Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. Available at: [Link].

-

Spectroscopy Online. Halogenated Organic Compounds. Available at: [Link].

-

Moodle@Units. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Available at: [Link].

-

University of Regensburg. Table of Characteristic IR Absorptions. Available at: [Link].

-

PMC. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Available at: [Link].

-

ResearchGate. (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Available at: [Link].

-

PubChem. 2-(4-Bromophenyl)oxirane. National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. This compound|High-Purity Chiral Epoxide [benchchem.com]

- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. ijtsrd.com [ijtsrd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 9. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-4-Bromostyrene Oxide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Bromostyrene oxide , also known as (S)-2-(4-bromophenyl)oxirane, is a chiral epoxide that serves as a valuable building block in asymmetric synthesis. Its electrophilic nature, coupled with the defined stereochemistry at the benzylic position, makes it a crucial intermediate for constructing complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. This guide provides an in-depth overview of its properties, stereoselective synthesis, key applications, and analytical validation, grounded in established scientific principles.

Core Identification and Physicochemical Properties

The fundamental identifier for this compound is its CAS (Chemical Abstracts Service) number. It is critical to distinguish between the racemic mixture and the individual enantiomers.

-

This compound CAS Number: 148684-05-3 [1]

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of 4-Bromostyrene Oxide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇BrO | [3] |

| Molecular Weight | 199.04 g/mol | [1][3] |

| Appearance | White to yellow low melting mass or crystals | [4][5] |

| Melting Point | 26-29 °C (lit.) | [4][5] |

| Boiling Point | 91-93 °C at 2 mmHg (lit.) | [4][5] |

| Density | ~1.5 g/cm³ | [4][5] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol | [4][5][6] |

| InChI Key (S-enantiomer) | NNINSLOEPXEZOZ-MRVPVSSYSA-N |[1] |

Stereoselective Synthesis: The Jacobsen-Katsuki Epoxidation

Achieving high enantiomeric purity is paramount for the application of this compound in drug development. While several methods exist for asymmetric epoxidation, the Jacobsen-Katsuki epoxidation stands out as a robust and widely adopted technique for unfunctionalized olefins like 4-bromostyrene.[7][8]

Mechanistic Rationale

The effectiveness of the Jacobsen epoxidation hinges on its catalyst: a chiral manganese (III)-salen complex.[7][8] The C₂-symmetric salen ligand creates a chiral environment around the manganese center. This steric and electronic arrangement directs the approach of the alkene substrate, forcing the oxygen atom (delivered from an oxidant like sodium hypochlorite or m-CPBA) to be transferred to one face of the double bond preferentially.[7][8] This "chiral pocket" is the causal factor behind the high enantioselectivity, often yielding enantiomeric excess (e.e.) values exceeding 90%.[7]

Experimental Workflow and Protocol

The following is a representative protocol for the synthesis of this compound.

Diagram 1: Jacobsen-Katsuki Epoxidation Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Catalyst Activation (if necessary): The commercially available (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst) is typically used.

-

Reaction Setup: To a stirred, buffered solution (e.g., phosphate buffer, pH ~11.3) of 4-bromostyrene (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0-4°C, add the Jacobsen's catalyst (typically 1-5 mol%).

-

Addition of Oxidant: A co-catalyst, such as 4-phenylpyridine N-oxide, is often added to stabilize the catalytic species and improve turnover.[9] A commercial bleach solution (NaOCl), adjusted to the correct pH, is then added slowly over several hours while maintaining the temperature. The slow addition is crucial to prevent catalyst decomposition and side reactions.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the organic layer is separated. The aqueous layer is extracted with additional CH₂Cl₂. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure epoxide.

Key Synthetic Applications in Drug Development

This compound is a potent electrophile. Its primary utility lies in stereospecific ring-opening reactions with various nucleophiles. This reaction proceeds with high regioselectivity, with the nucleophile typically attacking the less sterically hindered terminal carbon of the epoxide ring.

Nucleophilic Ring-Opening Reactions

The bromophenyl moiety serves as a versatile handle for further functionalization, often through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), after the epoxide has been opened.

Diagram 2: Key Ring-Opening Transformations

Sources

- 1. This compound|High-Purity Chiral Epoxide [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-(4-Bromophenyl)oxirane | C8H7BrO | CID 119460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-BROMOPHENYL)OXIRANE | 32017-76-8 [chemicalbook.com]

- 5. 2-(4-BROMOPHENYL)OXIRANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-Bromostyrene | 2039-82-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 8. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to (S)-4-Bromostyrene Oxide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a chiral epoxide crucial for research in toxicology, metabolism, and synthetic chemistry. As a key metabolite of 4-bromostyrene, its study offers vital insights into the mechanisms of cytotoxicity and has significant implications for drug development and safety assessment. This document delves into its chemical and physical properties, stereoselective synthesis, reactivity, and principal applications, grounding all information in authoritative scientific sources.

This compound, systematically named (2S)-2-(4-bromophenyl)oxirane, is a halogenated derivative of styrene oxide.[1] The presence of a bromine atom on the phenyl ring and a chiral epoxide moiety makes it a subject of significant interest for probing stereospecific biochemical interactions and for use as a versatile chiral building block in organic synthesis.[1]

Its electrophilic nature, stemming from the strained three-membered epoxide ring, is central to its biological activity and synthetic utility.[1] This electrophilicity allows it to form covalent adducts with cellular nucleophiles, a key mechanism in its observed toxicity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 199.04 g/mol | [1][2][3] |

| Molecular Formula | C₈H₇BrO | [1][2][3] |

| CAS Number | 148684-05-3 | [1] |

| IUPAC Name | (2S)-2-(4-bromophenyl)oxirane | [1] |

| Synonyms | (S)-p-Bromostyrene oxide | [2][3] |

| Appearance | White to yellow low melting mass or crystals | [3] |

| Melting Point | 26-29 °C (lit.) | [3] |

| Boiling Point | 91-93 °C at 2 mmHg (lit.) | [3] |

| Density | 1.5 g/cm³ (estimate) | [3] |

| Solubility | Insoluble in water | [3] |

| InChI Key | NNINSLOEPXEZOZ-MRVPVSSYSA-N | [1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure epoxides like this compound is paramount for their application in both biological studies and as chiral synthons. The primary precursor for its synthesis is 4-bromostyrene.[1] Achieving high enantioselectivity necessitates the use of chiral catalysts or biocatalysts to direct the epoxidation of the alkene.[1]

Catalytic Asymmetric Epoxidation

Catalytic asymmetric epoxidation methods, such as the Jacobsen-Katsuki or Sharpless epoxidation, are foundational for producing chiral epoxides. For non-allylic olefins like 4-bromostyrene, manganese-salen complexes, characteristic of the Jacobsen epoxidation, are particularly effective. The choice of a chiral ligand is the critical determinant of stereoselectivity, ensuring the oxidizing agent approaches the double bond from a specific face, yielding the desired (S)-enantiomer.

General Experimental Protocol: Asymmetric Epoxidation of 4-Bromostyrene

This protocol is a representative method and should be adapted and optimized based on specific laboratory conditions and available reagents.

Objective: To synthesize this compound from 4-bromostyrene with high enantioselectivity.

Materials:

-

4-Bromostyrene (precursor)[4]

-

Chiral Mn(III)-salen complex (e.g., Jacobsen's catalyst)

-

Sodium hypochlorite (NaOCl) or m-Chloroperoxybenzoic acid (m-CPBA) as the oxidant

-

Dichloromethane (DCM) as the solvent

-

4-Phenylpyridine N-oxide (4-PPNO) as an axial ligand (optional, to enhance catalyst performance)

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve 4-bromostyrene and the chiral Mn(III)-salen catalyst in dichloromethane.

-

Addition of Oxidant: Cool the mixture in an ice bath. Slowly add the oxidant (e.g., buffered NaOCl solution) dropwise while stirring vigorously. The two-phase mixture requires efficient stirring to ensure proper mixing.

-

Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromostyrene spot.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess using chiral HPLC or GC.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the strained epoxide ring, making it an excellent electrophile for ring-opening reactions with a wide range of nucleophiles.[1] This reaction is synthetically valuable as it allows for the stereocontrolled introduction of two adjacent functional groups, making it a versatile chiral building block.[1]

The regioselectivity of the ring-opening (attack at the benzylic vs. terminal carbon) can be controlled by the choice of nucleophile and reaction conditions (acidic or basic). Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered terminal carbon (SN2 mechanism). Under acidic conditions, the reaction proceeds via a carbocation-like transition state, favoring nucleophilic attack at the more substituted benzylic carbon.

Caption: Regioselectivity in the nucleophilic ring-opening of this compound.

Applications in Toxicology and Drug Development

This compound is a vital tool in toxicology for modeling the metabolic activation and toxicity of styrene and its halogenated analogs.[1] Styrenes are metabolized in vivo by cytochrome P450 enzymes (like CYP2E1) to their corresponding electrophilic epoxides, which are the ultimate toxic species.[1]

Mechanistic Toxicology Studies

Research has shown that the cytotoxicity of para-halogenated styrenes correlates directly with the efficiency of their conversion to styrene oxides and the electrophilicity of these oxides.[1] The order of toxicity is generally 4-bromostyrene > 4-chlorostyrene > 4-fluorostyrene.[1] By using this compound directly, researchers can bypass the metabolic activation step and investigate the downstream cellular events, such as:

-

Glutathione (GSH) Depletion: The epoxide readily reacts with the nucleophilic thiol group of GSH, leading to its depletion and inducing oxidative stress.[1]

-

Protein Adduct Formation: Covalent binding to cellular proteins can disrupt their function, leading to cellular damage and toxicity.[1]

The use of the specific (S)-enantiomer allows for the investigation of stereospecificity in these toxicological processes, providing a more nuanced understanding of structure-activity relationships.[1]

Role in Drug Synthesis

Chiral epoxides are prevalent intermediates in the synthesis of complex bioactive molecules and pharmaceuticals.[5] The controlled, stereospecific ring-opening of this compound can be used to construct key chiral synthons for more complex targets. For instance, the synthesis of certain antituberculosis drugs involves the nucleophilic ring-opening of a chiral epoxide as a key step to build the required molecular framework.[5] The brominated phenyl group also serves as a synthetic handle for further modifications via cross-coupling reactions (e.g., Suzuki, Heck), adding to its versatility in drug discovery campaigns.[6]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is considered a flammable liquid and vapor. It is harmful if swallowed and is a skin and eye irritant.[1][2] Some data suggests it is suspected of causing genetic defects.[2]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from ignition sources, typically at 2-8°C.[3]

This compound is intended for research use only and is not for human or veterinary use.[1]

Conclusion

This compound is a molecule of significant scientific value. Its well-defined chemical properties, combined with its role as a key toxic metabolite and a versatile chiral building block, make it an indispensable tool for researchers in toxicology, biochemistry, and synthetic organic chemistry. A thorough understanding of its synthesis, reactivity, and biological interactions is crucial for advancing our knowledge of xenobiotic metabolism and for the rational design of new therapeutic agents.

References

-

PubChem. 2-(4-Bromophenyl)oxirane. [Link]

-

PubChem. 4-Bromostyrene. [Link]

- Google Patents.

-

PubMed. Styrenic block copolymers for biomaterial and drug delivery applications. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

MDPI. The Versatile Applications of Calix[3]resorcinarene-Based Cavitands. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromostyrene in Modern Organic Synthesis. [Link]

Sources

- 1. This compound|High-Purity Chiral Epoxide [benchchem.com]

- 2. 2-(4-Bromophenyl)oxirane | C8H7BrO | CID 119460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-BROMOPHENYL)OXIRANE | 32017-76-8 [chemicalbook.com]

- 4. 4-Bromostyrene | C8H7Br | CID 16263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

Physical properties of (S)-4-Bromostyrene oxide

An In-Depth Technical Guide to (S)-4-Bromostyrene Oxide: Properties, Synthesis, and Applications

Introduction

This compound, systematically named (2S)-2-(4-bromophenyl)oxirane, is a chiral epoxide that serves as a critical intermediate in modern organic synthesis and medicinal chemistry. Its structure, featuring a strained three-membered oxirane ring, a stereodefined center, and a synthetically versatile brominated phenyl group, makes it a valuable building block for complex molecular architectures. This guide offers a comprehensive overview of its physical properties, state-of-the-art synthetic protocols, analytical characterization, and key applications, designed for researchers, chemists, and drug development professionals. Beyond its synthetic utility, it is also a key metabolite in toxicological studies of styrene and its halogenated analogs, formed via cytochrome P450-mediated oxidation.[1]

Core Physicochemical Properties

A thorough understanding of the physical properties of this compound is essential for its appropriate handling, storage, and use in experimental design. The key properties are summarized in the table below.

| Property | Value | Units | Source |

| IUPAC Name | (2S)-2-(4-bromophenyl)oxirane | [1] | |

| CAS Number | 148684-05-3 | [1] | |

| Molecular Formula | C₈H₇BrO | [1][2][3][4] | |

| Molecular Weight | 199.04 | g/mol | [1][2][3][4] |

| Appearance | White to yellow, low melting mass or crystals | [4][5] | |

| Melting Point | 26 - 29 | °C | [2][4][5] |

| Boiling Point | 91 - 93 (at 2 mmHg) | °C | [2][4][5] |

| Density | ~1.5 | g/cm³ | [4][5] |

| Refractive Index | ~1.546 (estimate) | [4][5] | |

| Solubility | Insoluble in water; soluble in common organic solvents. | [4][5] | |

| Flash Point | 38.89 (102) | °C (°F) | [2][4] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is most effectively achieved through the asymmetric epoxidation of its precursor, 4-bromostyrene.[1] Catalytic methods are paramount for controlling the stereochemistry. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a field-proven method for this transformation.

Workflow for Asymmetric Epoxidation

The causality behind this protocol's success lies in the chiral environment created by the (S,S)-Jacobsen's catalyst. The catalyst coordinates to the 4-bromostyrene, and its chiral ligands sterically hinder one face of the double bond, directing the oxygen atom transfer from the oxidant to the other, less hindered face, resulting in the preferential formation of the (S)-enantiomer.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-bromostyrene in dichloromethane (DCM) in a round-bottom flask, add the (S,S)-Jacobsen's catalyst (typically 1-5 mol%).

-

Cooling: Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Oxidant Addition: Add a buffered aqueous solution of sodium hypochlorite (NaOCl) dropwise over 1-2 hours. Maintaining a slow addition rate and low temperature is critical to prevent catalyst decomposition and side reactions.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (4-bromostyrene) is consumed.

-

Workup: Once complete, separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to yield the pure epoxide.

Analytical Characterization and Quality Control

Verification of both chemical purity and enantiomeric excess (e.e.) is a non-negotiable step for any application in drug development or asymmetric synthesis.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the absence of starting material or major impurities.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition of C₈H₇BrO.[3]

Enantiomeric Excess (e.e.) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the stereochemical purity of the product.

Caption: Self-validating workflow for chiral HPLC analysis.

Self-Validating HPLC Protocol

-

System Setup: Equip the HPLC with a suitable chiral column (e.g., Chiralcel® OD-H). Use an isocratic mobile phase, typically a mixture of hexane and isopropanol.

-

Method Validation: First, inject a sample of racemic 4-bromostyrene oxide. This is a critical self-validating step to confirm that the method can successfully separate the (S) and (R) enantiomers and to determine their respective retention times.

-

Sample Analysis: Prepare a dilute solution of the synthesized this compound in the mobile phase and inject it.

-

Quantification: Record the chromatogram. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks (A_S and A_R) using the formula: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] x 100.

Key Chemical Reactivity and Synthetic Applications

This compound is a versatile chiral building block due to its dual reactivity.[1]

-

Epoxide Ring-Opening: The strained epoxide ring is readily opened by a wide range of nucleophiles (e.g., amines, azides, thiols, organometallics) in a highly regioselective and stereospecific (S_N2) manner. This allows for the precise installation of two new functional groups on adjacent carbons.

-

Aryl Bromide Functionalization: The bromine atom on the phenyl ring serves as a handle for further modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex biaryl systems or the introduction of alkynyl and alkenyl groups.

Logical Relationship of Reactivity

Sources

- 1. This compound|High-Purity Chiral Epoxide [benchchem.com]

- 2. 2-(4-Bromophenyl)oxirane 96 32017-76-8 [sigmaaldrich.com]

- 3. 2-(4-Bromophenyl)oxirane | C8H7BrO | CID 119460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-BROMOPHENYL)OXIRANE | 32017-76-8 [chemicalbook.com]

- 5. 2-(4-BROMOPHENYL)OXIRANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Synthesis of Chiral Styrene Oxides: A Technical Guide to Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically active styrene oxides are indispensable chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their stereochemistry is often crucial for biological activity, making their efficient and selective synthesis a topic of significant interest. This technical guide provides an in-depth exploration of the discovery and history of chiral styrene oxides, from early resolution-based methods to the revolutionary development of catalytic asymmetric epoxidation and modern biocatalytic strategies. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights into experimental design and causality. Detailed, step-by-step protocols for key synthetic methodologies are presented, alongside comparative data to guide researchers in selecting the optimal approach for their specific needs.

Introduction: The Dawn of Chiral Epoxides

The journey to enantiomerically pure epoxides began with the foundational understanding of electrophilic addition to alkenes. The Prilezhaev reaction , first described in the early 20th century, utilized peroxy acids to convert alkenes into racemic epoxides. This method, while effective for epoxidation, did not offer stereocontrol, yielding an equal mixture of both enantiomers. Early attempts to access enantiomerically enriched epoxides relied on classical resolution techniques. These methods involved the separation of a racemic mixture by reacting it with a chiral resolving agent to form diastereomers, which could then be separated by physical means such as crystallization. While successful in providing access to optically active epoxides, these resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Another early strategy was kinetic resolution , where one enantiomer of a racemic epoxide reacts at a faster rate with a chiral reagent or catalyst, leaving the unreacted epoxide enriched in the other enantiomer. For example, the methanolytic kinetic resolution of styrene oxide using chiral metal-organic frameworks has been demonstrated. These early methods, though historically significant, paved the way for the development of more efficient and elegant solutions to the challenge of asymmetric epoxidation.

The Catalyst Revolution: Asymmetric Epoxidation of Styrene

The late 20th century witnessed a paradigm shift in the synthesis of chiral molecules with the advent of catalytic asymmetric reactions. While the groundbreaking Sharpless Asymmetric Epoxidation, developed in 1980, provided a powerful tool for the enantioselective epoxidation of allylic alcohols, it was not applicable to unfunctionalized olefins like styrene. This gap spurred further research, leading to the development of catalysts capable of directly epoxidizing simple alkenes with high enantioselectivity.

The Jacobsen-Katsuki Epoxidation: A Landmark Achievement

In the early 1990s, Eric Jacobsen and Tsutomu Katsuki independently reported a highly effective method for the asymmetric epoxidation of unfunctionalized olefins using chiral manganese-salen complexes.[1][2] This reaction, now known as the Jacobsen-Katsuki epoxidation, has become a cornerstone of modern organic synthesis.

Mechanism and Rationale:

The catalytic cycle of the Jacobsen-Katsuki epoxidation is believed to involve a high-valent manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a dissymmetric environment around the manganese center, which directs the approach of the alkene and controls the stereochemical outcome of the oxygen transfer. For cis-disubstituted olefins like many styrene derivatives, the reaction proceeds with excellent enantioselectivity. The generally accepted mechanism involves a "side-on" approach of the olefin to the Mn(V)-oxo intermediate, leading to a concerted or near-concerted oxygen atom transfer. The bulky substituents on the salen ligand effectively block certain trajectories of approach, favoring the formation of one enantiomer over the other.[2]

Diagram: Catalytic Cycle of the Jacobsen-Katsuki Epoxidation

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Styrene

This protocol is a representative example and may require optimization for specific substrates and scales.

-

Catalyst Preparation: In a round-bottom flask, the chiral (R,R)-Jacobsen's catalyst (typically 1-5 mol%) is dissolved in a suitable solvent such as dichloromethane or toluene.

-

Reaction Setup: The flask is cooled to the desired temperature (often 0 °C to room temperature). Styrene (1.0 equivalent) is added to the catalyst solution.

-

Oxidant Addition: A buffered solution of a terminal oxidant, such as aqueous sodium hypochlorite (bleach), is added slowly to the stirred reaction mixture over a period of several hours. The pH of the oxidant solution is typically maintained around 11 to minimize catalyst degradation.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched styrene oxide. The enantiomeric excess (ee) is determined by chiral GC or HPLC analysis.

The Biocatalytic Revolution: Nature's Approach to Chiral Epoxides

The quest for greener, more selective, and highly efficient methods for chiral epoxide synthesis has led to the exploration of biocatalysis. Enzymes, honed by millions of years of evolution, offer unparalleled stereoselectivity under mild reaction conditions. For the synthesis of chiral styrene oxides, two classes of enzymes have emerged as particularly powerful tools: styrene monooxygenases and engineered cytochrome P450s.

Styrene Monooxygenases (SMOs): Masters of (S)-Styrene Oxide Synthesis

Styrene monooxygenases (SMOs) are two-component flavoprotein enzymes found in bacteria that can degrade styrene. The epoxidase component (StyA) catalyzes the highly enantioselective epoxidation of styrene to (S)-styrene oxide with enantiomeric excesses often exceeding 99%.[3] The reductase component (StyB) utilizes NADH to regenerate the reduced flavin cofactor (FADH₂) required by StyA.

Mechanism and Rationale:

The StyA subunit contains a hydrophobic active site that binds styrene in a specific orientation. The reduced flavin cofactor reacts with molecular oxygen to form a flavin-hydroperoxide intermediate, which is the active oxidizing species. This intermediate then transfers an oxygen atom to the double bond of styrene. The precise positioning of the substrate within the chiral environment of the active site dictates the facial selectivity of the epoxidation, leading to the exclusive formation of the (S)-enantiomer.

Diagram: Biocatalytic Epoxidation by Styrene Monooxygenase (SMO)

Caption: The two-component catalytic cycle of styrene monooxygenase.

Engineered Cytochrome P450s: Accessing (R)-Styrene Oxide

While SMOs are excellent for producing (S)-styrene oxide, accessing the (R)-enantiomer via biocatalysis remained a challenge. This has been addressed through the protein engineering of other oxidoreductases, most notably cytochrome P450 monooxygenases. The bacterial P450 from Bacillus megaterium (P450-BM3) has proven to be a particularly versatile scaffold for directed evolution. By introducing specific mutations into the active site of P450-BM3, researchers have been able to invert the enzyme's native enantioselectivity and create variants that produce (R)-styrene oxide with high enantiomeric excess (up to 99%) and catalytic efficiency.[4][5]

Experimental Protocol: Biocatalytic Epoxidation of Styrene with Engineered P450-BM3

This protocol is a representative example for a lab-scale batch reaction and may require optimization.

-

Enzyme Preparation: A recombinant E. coli strain overexpressing the engineered P450-BM3 variant is cultured, and the cells are harvested by centrifugation. The cells can be used as a whole-cell biocatalyst or lysed to prepare a cell-free extract.

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 8.0), the whole cells or cell-free extract are suspended. A cofactor regeneration system is typically required, which can be enzymatic (e.g., using glucose and glucose dehydrogenase to regenerate NADPH) or electrochemical.

-

Substrate Addition: Styrene is added to the reaction mixture. Due to the low aqueous solubility of styrene, a co-solvent or a two-phase system (e.g., with an organic solvent like hexadecane) may be employed to improve substrate availability.

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 25-30 °C) with shaking to ensure proper aeration and mixing.

-

Reaction Monitoring: The formation of styrene oxide and the consumption of styrene are monitored over time using GC or HPLC.

-

Workup and Purification: After the desired conversion is reached, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is dried and concentrated, and the chiral styrene oxide is purified by chromatography if necessary. The enantiomeric excess is determined by chiral GC or HPLC.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for preparing chiral styrene oxide depends on several factors, including the desired enantiomer, the required scale, and the available resources. The following table provides a comparative overview of the key performance indicators for the major synthetic routes.

| Method | Catalyst/Enzyme | Typical Oxidant | Desired Enantiomer | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Limitations |

| Kinetic Resolution | Chiral MOFs, Enzymes (e.g., Epoxide Hydrolases) | - | (R) or (S) | < 50 | Variable, can be >99 | Access to both enantiomers from racemate. | Maximum 50% theoretical yield. |

| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complexes | NaOCl, m-CPBA | (R) or (S) | 60-90 | 85-97 | Broad substrate scope for unfunctionalized olefins. | Requires stoichiometric oxidant; catalyst can be expensive.[1][2] |

| Styrene Monooxygenase (SMO) | Wild-type SMO (e.g., from Pseudomonas sp.) | O₂ (with NADH regeneration) | (S) | 70-95 | >99 | Extremely high enantioselectivity; green oxidant (O₂). | Primarily produces the (S)-enantiomer; requires cofactor regeneration.[3] |

| Engineered P450-BM3 | Mutants of P450-BM3 | H₂O₂ or O₂ (with NADPH regeneration) | (R) | 40-60 (isolated) | 95-99 | Provides access to the (R)-enantiomer with high ee. | Requires protein engineering and cofactor regeneration; may have lower turnover numbers than wild-type enzymes.[4][5] |

Applications in Drug Development and Beyond

The availability of enantiomerically pure (R)- and (S)-styrene oxides has had a profound impact on the pharmaceutical industry and organic synthesis. These chiral epoxides serve as versatile intermediates for the synthesis of a wide array of biologically active molecules. The epoxide ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner, allowing for the facile introduction of key functional groups.

For example, (S)-styrene oxide is a key building block in the synthesis of certain beta-blockers and antidepressants. The stereochemistry of these drugs is critical, as often only one enantiomer is responsible for the therapeutic effect, while the other may be inactive or cause undesirable side effects. The use of enantiopure styrene oxide from the outset of a synthetic route is a powerful strategy to ensure the final active pharmaceutical ingredient (API) has the correct stereochemistry.

Beyond pharmaceuticals, chiral styrene oxides are used in the development of agrochemicals, such as pesticides and herbicides, where stereochemistry can influence target specificity and reduce environmental impact. They are also employed in materials science for the synthesis of chiral polymers and in academic research to probe reaction mechanisms and develop new synthetic methodologies.

Conclusion

The journey of chiral styrene oxides from a laboratory curiosity to a readily accessible and indispensable synthetic tool is a testament to the power of innovation in organic chemistry. The progression from inefficient resolution techniques to the elegant and powerful catalytic asymmetric epoxidation methods of Jacobsen and Katsuki, and further to the highly selective and sustainable biocatalytic approaches, has provided chemists with an impressive arsenal for the synthesis of these valuable molecules. As protein engineering techniques continue to advance and new catalytic systems are discovered, the future of chiral epoxide synthesis promises even greater efficiency, selectivity, and sustainability, further empowering researchers in the discovery and development of new medicines and materials.

References

-

Ren, Y., et al. (2021). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science, 12(20), 7071-7077. Available at: [Link]

-

Stevenson, C. P., Nielsen, L. P. C., & Jacobsen, E. N. (2003). (2S)-Methyl Oxiranecarboxylate. Organic Syntheses, 80, 142. Available at: [Link]

-

Wang, Z., et al. (2004). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Proceedings of the National Academy of Sciences, 101(16), 5815-5820. Available at: [Link]

-

Ren, Y., et al. (2021). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. National Institutes of Health. Available at: [Link]

- Frisch, H. R. (1952). U.S. Patent No. 2,582,114. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia contributors. (2023). Styrene oxide. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Ge, H., et al. (2005). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Chemical Reviews, 105(5), 1603-1662. Available at: [Link]

-

Satish, S., & Pandit, A. B. (2007). Epoxidation of Styrene to Styrene Oxide: Synergism of Heteropoly Acid and Phase-Transfer Catalyst under Ishii−Venturello Mechanism. Industrial & Engineering Chemistry Research, 46(13), 4376-4384. Available at: [Link]

-

Palucki, M., et al. (1994). Highly Enantioselective, Low-Temperature Epoxidation of Styrene. Journal of the American Chemical Society, 116(20), 9333-9334. Available at: [Link]

-

Rajasekar, P., et al. (2019). Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages. Inorganic Chemistry, 58(22), 15331-15335. Available at: [Link]

-

Ren, Y., et al. (2021). Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science, 12(20), 7071-7077. Available at: [Link]

-

van Schie, M. M. C. H., et al. (2019). Photoenzymatic epoxidation of styrenes. Chemical Communications, 55(12), 1790-1792. Available at: [Link]

-

European Coatings. (2025). Biocatalysts convert styrene into valuable epoxides with high selectivity. Available at: [Link]

-

Wipf, P. (2006). 9. Jacobsen-Katsuki Epoxidations. University of Pittsburgh. Available at: [Link]

-

Rajasekar, P., et al. (2019). Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]

-

Genz, M., et al. (2019). A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation. ChemCatChem, 11(22), 5589-5595. Available at: [Link]

-

Li, S., et al. (2020). Mechanistic Insights into Enantiocontrolling of Styrene Monooxygenase-Catalyzed Epoxidation of Olefins. ACS Catalysis, 10(15), 8437-8447. Available at: [Link]

-

Hobisch, M., et al. (2019). Peroxygenase-Catalysed Epoxidation of Styrene Derivatives in Neat Reaction Media. ChemCatChem, 11(18), 4519-4522. Available at: [Link]

-

Moreno, M. A. (2014). Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst. Available at: [Link]

-

Wu, S., et al. (2021). One-Pot Syntheses of Enantiopure Phenylglycinols from Styrene, l-Phenylalanine, and Renewable Feedstocks. Angewandte Chemie International Edition, 60(29), 16049-16056. Available at: [Link]

-

Guria, P., et al. (2021). Recent Developments in Heterogeneous Catalyzed Epoxidation of Styrene to Styrene Oxide. Catalysis Surveys from Asia, 25(3), 226-248. Available at: [Link]

-

Zhang, W., & Jacobsen, E. N. (1991). Asymmetric epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. The Journal of Organic Chemistry, 56(7), 2296-2298. Available at: [Link]

-

Kim, H., et al. (2010). Asymmetric alcoholytic kinetic resolution of styrene oxide catalysed by chiral metal-organic framework crystals. Chemical Communications, 46(15), 2641-2643. Available at: [Link]

-

Duan, M.-Y., et al. (2024). Boosting the Faradaic Efficiency of Br-Mediated Photoelectrochemical Epoxidation by Local Acidity on α-Fe2O3. Angewandte Chemie International Edition, 63(17), e202319302. Available at: [Link]

-

Barman, J., & de Visser, S. P. (2026). Electrochemical Aerobic Epoxidation of Styrenes Catalyzed by Manganese Tetraphenylporphyrin. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 3. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (S)-4-Bromostyrene Oxide

This guide provides an in-depth exploration of the spectroscopic properties of (S)-4-Bromostyrene oxide, a chiral epoxide of significant interest in medicinal chemistry, materials science, and toxicology. As a key building block in asymmetric synthesis and a metabolite of 4-bromostyrene, understanding its structural and stereochemical features is paramount for researchers and drug development professionals. This document offers a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside field-proven protocols for its synthesis and characterization.

Introduction and Significance

This compound, with the chemical formula C₈H₇BrO, is the (S)-enantiomer of 2-(4-bromophenyl)oxirane. The presence of the bromine atom on the phenyl ring and the chiral epoxide moiety makes it a versatile intermediate. The epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups. This reactivity is harnessed in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

Furthermore, in toxicological studies, styrene oxides are known active metabolites of styrene and its derivatives, formed via cytochrome P450-mediated oxidation.[1] These epoxides are electrophilic and can form adducts with cellular macromolecules, which is a key mechanism of their toxicity.[1] The (S)-enantiomer is crucial for investigating the stereospecific aspects of these biochemical interactions.[1]

This guide provides the foundational spectroscopic data and methodologies required to unambiguously identify and assess the quality of this compound in a research setting.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's structure is the first step in interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | [2] |

| Molecular Weight | 199.04 g/mol | [3][4] |

| CAS Number | 62566-68-1 (for (R)-enantiomer, specific (S) not universally listed) | [2] |

| Appearance | Colorless to pale yellow liquid/solid | [4] |

| Boiling Point | 91-93 °C at 2 mmHg | [4] |

| Melting Point | 26-29 °C | [4] |

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound. It is important to note that for standard NMR and IR spectroscopy conducted in achiral solvents, the spectra of the (S) and (R) enantiomers are identical. Chiral-specific techniques, such as optical rotation or chiral chromatography, are required to differentiate them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The data presented here are based on spectra available for 2-(4-bromophenyl)oxirane and established principles of chemical shifts and coupling constants.[3]

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Insights |

| ~7.45 | Doublet (d) | 2H | Ar-H (ortho to epoxide) | These aromatic protons are deshielded by the electron-withdrawing bromine atom and the epoxide ring. They appear as a doublet due to coupling with the meta protons. |

| ~7.20 | Doublet (d) | 2H | Ar-H (meta to epoxide) | These protons are coupled to the ortho protons, resulting in a doublet. Their chemical shift is slightly upfield compared to the ortho protons. |

| ~3.85 | Doublet of Doublets (dd) | 1H | H -C(α) (Benzylic) | This proton is on the carbon attached to both the aromatic ring and the epoxide oxygen. It is coupled to the two diastereotopic protons on the adjacent epoxide carbon, resulting in a dd pattern. |

| ~3.15 | Doublet of Doublets (dd) | 1H | H -C(β) (trans to Ar) | One of the two methylene protons of the epoxide. The trans relationship to the bulky aryl group typically results in a slightly different chemical environment and coupling constant compared to the cis proton. |

| ~2.75 | Doublet of Doublets (dd) | 1H | H -C(β) (cis to Ar) | The second methylene proton of the epoxide. Ring strain in epoxides shifts these protons upfield compared to acyclic ethers.[2] |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Insights |

| ~137 | C -Ar (ipso to epoxide) | The quaternary aromatic carbon attached to the epoxide ring. |

| ~131 | C H-Ar (meta to epoxide) | Aromatic carbons ortho to the bromine atom. |

| ~127 | C H-Ar (ortho to epoxide) | Aromatic carbons meta to the bromine atom. |

| ~122 | C -Ar (ipso to Br) | The quaternary aromatic carbon directly bonded to the bromine atom. The "heavy atom effect" of bromine causes a shielding effect, shifting this signal upfield relative to what might be expected based on electronegativity alone. |

| ~52.5 | C H (Benzylic) | The benzylic carbon of the epoxide ring. It is deshielded by both the aromatic ring and the oxygen atom. |

| ~51.5 | C H₂ (Terminal) | The terminal methylene carbon of the epoxide. Epoxide carbons typically appear in the 40-60 ppm range due to ring strain and the electronegativity of oxygen.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorptions relate to the aromatic ring, the C-Br bond, and the epoxide ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Insights |

| ~3030 | Medium | Aromatic C-H Stretch | This absorption is characteristic of C-H bonds where the carbon is sp² hybridized in an aromatic ring.[5][6] |

| ~2900-3000 | Medium-Weak | Aliphatic C-H Stretch | C-H stretching from the sp³ hybridized carbons of the epoxide ring. |

| ~1590, ~1490 | Strong-Medium | Aromatic C=C Stretch | These two bands are characteristic of the carbon-carbon double bond stretching within the benzene ring. |

| ~1250 | Strong | Epoxide Ring "Breathing" | This is a key diagnostic peak for epoxides, corresponding to the symmetric stretching of the C-O-C bonds in the three-membered ring.[7] |

| ~950-810 | Strong | Asymmetric C-O-C Stretch | Another characteristic and often intense peak for the epoxide ring.[7] |

| ~820 | Strong | para-disubstituted C-H bend | This strong out-of-plane bending vibration is highly indicative of a 1,4-disubstituted benzene ring. |

| ~1070, ~1010 | Strong | C-Br Stretch | While the C-Br stretch can be found over a wider range, these peaks in the fingerprint region are consistent with an aryl bromide. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely produce the following key fragments.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale and Insights |

| 198/200 | [M]⁺ (Molecular Ion) | The molecular ion peak. The presence of a pair of peaks with roughly equal intensity, separated by 2 m/z units, is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[8] This is a definitive indicator for the presence of bromine. |

| 169/171 | [M - CHO]⁺ | Loss of a formyl radical (CHO) is a common fragmentation pathway for styrene oxides, leading to a stable tropylium-like cation. |

| 118 | [M - BrO]⁺ | Loss of a BrO radical. |

| 90 | [M - Br - CHO]⁺ | Subsequent loss of a bromine radical and a formyl radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |

Experimental Protocols

To ensure the synthesis of high-purity this compound and its accurate characterization, rigorous and well-defined experimental protocols are essential.

Synthesis: Asymmetric Epoxidation of 4-Bromostyrene

The Jacobsen-Katsuki epoxidation is a reliable and highly enantioselective method for the epoxidation of unfunctionalized alkenes like 4-bromostyrene.[9][10] It utilizes a chiral manganese-salen complex as the catalyst.

Caption: Workflow for the Jacobsen asymmetric epoxidation.

Step-by-Step Methodology:

-

Catalyst Activation: In a round-bottom flask, add (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, ~2-5 mol%) and 4-phenylpyridine N-oxide (~25 mol%).

-

Reaction Setup: Dissolve the catalyst mixture in dichloromethane (CH₂Cl₂). Add 4-bromostyrene (1.0 equivalent) to the solution.

-

Cooling: Cool the flask in an ice bath to 0 °C with vigorous stirring.

-

Oxidant Addition: Slowly add a buffered solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.5 equivalents) dropwise over 1-2 hours, ensuring the temperature remains below 5 °C. The buffered solution (pH ~11) is crucial to prevent catalyst degradation and side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer twice with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Analysis Protocol

Caption: Analytical workflow for product characterization.

¹H and ¹³C NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the purified epoxide in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C{¹H} spectra at room temperature. Use standard acquisition parameters. The choice of CDCl₃ is standard for non-reactive organic compounds, offering good solubility and a clean spectral window.

FTIR Spectroscopy:

-

Instrument: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Apply a small drop of the neat liquid or a thin film of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. ATR is chosen for its simplicity, requiring minimal sample preparation and providing high-quality data for liquids and solids.

Mass Spectrometry:

-

Instrument: GC-MS with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Acquisition: Inject the sample into the GC, which separates it from any residual solvent or impurities before it enters the mass spectrometer. The EI source at 70 eV is a standard method that provides reproducible fragmentation patterns useful for library matching and structural confirmation.

Chiral Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC):

-

Rationale: To confirm the success of the asymmetric synthesis, it is essential to determine the enantiomeric excess (ee) of the (S)-product. Chiral HPLC is the gold standard for this analysis.[11]

-

Column: A chiral stationary phase (CSP) is required. Columns based on coated or immobilized polysaccharides (e.g., cellulose or amylose derivatives) are often effective for separating this class of compounds.

-

Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation of the two enantiomers.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 220 nm or 254 nm).

-

Analysis: Inject a small amount of the synthesized (S)-enantiomer. To confirm peak identity, inject a sample of the racemic 4-bromostyrene oxide. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] * 100.

Conclusion

This technical guide has provided a comprehensive overview of the essential spectroscopic data for this compound. By leveraging ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify and characterize this important chiral building block. The provided protocols for asymmetric synthesis and analysis offer a validated framework for obtaining and verifying high-purity material. A thorough understanding of these analytical techniques and their underlying principles is fundamental to ensuring the quality and reliability of research and development outcomes in the chemical sciences.

References

-

PubChem. 2-(4-Bromophenyl)oxirane. [Link]

-

PubChem. 4-Bromostyrene. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

-

Oregon State University. Epoxide Spectroscopy. [Link]

-

Wipf Group, University of Pittsburgh. Jacobsen-Katsuki Epoxidations. [Link]

-

Supporting Information Document. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Moodle@Units. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Shimadzu. Chiral Separation Using SFC and HPLC. [Link]

-

Pearson. Describe the 1H NMR spectrum you would expect for each of the following compounds. [Link]

-

Wikipedia. Jacobsen epoxidation. [Link]

-

OpenOChem Learn. Jacobsen epoxidation. [Link]

-

PubMed. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. [Link]

-

OpenStax. Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. An analysis of the 1H- and 13C-NMR spectra of poly(3-bromostyrene). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 3. 4-Bromostyrene | C8H7Br | CID 16263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 10. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 11. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Solubility of (S)-4-Bromostyrene Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (S)-4-Bromostyrene oxide, a critical chiral epoxide intermediate in synthetic chemistry and toxicology research. Recognizing the scarcity of publicly available quantitative solubility data, this document delivers a foundational understanding of its solubility characteristics, grounded in physicochemical principles. More importantly, it equips researchers with a robust, self-validating experimental framework for the precise determination of its solubility in a diverse range of organic solvents, ensuring reliable and reproducible results for critical applications.

Introduction to this compound: A Molecule of Significance

This compound, with the IUPAC name (2S)-2-(4-bromophenyl)oxirane, is a chiral epoxide of considerable interest in the fields of medicinal chemistry and toxicology.[1] It serves as a key metabolite of 4-bromostyrene and is often used as a model compound to study the mechanisms of toxicity of styrene and its halogenated derivatives.[1] The high reactivity of its strained epoxide ring makes it a versatile building block in organic synthesis, susceptible to ring-opening reactions by a wide array of nucleophiles.[1] This reactivity is fundamental to its role in both its toxicological effects, through covalent adduction to cellular macromolecules, and its utility in the synthesis of complex chiral molecules.

A thorough understanding of the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in the formulation of solutions for toxicological and pharmacological studies.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. This compound possesses a unique combination of structural features that influence its solubility:

-

The Bromophenyl Group: The aromatic ring is nonpolar and hydrophobic, favoring interactions with nonpolar organic solvents through van der Waals forces. The presence of the bromine atom increases the molecule's polarizability and molecular weight, which can enhance these interactions.

-

The Oxirane Ring: The three-membered epoxide ring contains a polar ether linkage, introducing a dipole moment to the molecule. This allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, although the latter is weak.

This amphiphilic nature—possessing both nonpolar and polar characteristics—suggests that this compound will exhibit good solubility in a range of organic solvents. Generally, epoxides are soluble in organic solvents.[2] While specific quantitative data is limited, a qualitative solubility profile can be inferred. It is expected to be poorly soluble in highly polar solvents like water, but readily soluble in solvents of low to moderate polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | [3] |

| Melting Point | 26-29 °C | |

| Boiling Point | 91-93 °C at 2 mmHg | |

| Appearance | Low melting mass or crystals, white to yellow | |

| Water Solubility | Insoluble |

Experimental Determination of Solubility: A Validating Protocol

Given the absence of extensive published solubility data, an experimental approach is essential. The following protocol outlines a robust and reliable method for the quantitative determination of the solubility of this compound in various organic solvents using the shake-flask method coupled with UV-Vis spectrophotometric analysis. This method is a well-established technique for determining thermodynamic solubility.[4][5]

Principle of the Method

An excess of the solute, this compound, is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of the dissolved solute is determined analytically.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for the quantitative determination of this compound solubility.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaking water bath or incubator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Protocol:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen organic solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-